molecular formula C40H25O4P B3178794 (11bR)-4-Hydroxy-2,6-di-2-naphthalenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin CAS No. 791616-56-3

(11bR)-4-Hydroxy-2,6-di-2-naphthalenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin

Cat. No. B3178794
M. Wt: 600.6 g/mol
InChI Key: IHLZSTKPUGDSET-UHFFFAOYSA-N
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Description

“(11bR)-4-Hydroxy-2,6-di-2-naphthalenyl-4-oxide-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin” is a phosphine-phosphoramidite ligand . It can be used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .


Synthesis Analysis

The compound has been accessed by a reaction of ®-3,3’-di(2-naphthyl)-1,1’-binaphthyl-2,2’-diol, which was prepared via a procedure developed by either Jørgensen or Wipf, with phosphoryl trichloride, followed by hydrolysis .


Molecular Structure Analysis

The molecular formula of the compound is C48H29O4P . The molecular weight is 700.72 g/mol . The InChI string and Canonical SMILES are also available .


Chemical Reactions Analysis

The compound can be used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .


Physical And Chemical Properties Analysis

The compound is a solid . It has an optical activity of [α]22/D −44.0°, c = 1 in DMSO . The melting point is 390-400 °C . It is soluble in common organic solvents such as chloroform, toluene, THF, ethyl acetate .

Scientific Research Applications

Enantioselective Catalysis

One significant application of this compound is in enantioselective catalysis. A study by Lassauque, Franciò, and Leitner (2009) found that nickel catalysts based on a similar phosphoramidite provided excellent selectivities for 3-arylbut-1-enes with high enantioselectivities and turnover frequencies (TOFs), allowing for the rapid synthesis of useful chiral building blocks and intermediates (Lassauque, Franciò, & Leitner, 2009).

Catalyst Preparation and Properties

Hutchinson (2013) detailed the solubility, form supplied, and preparative methods for similar compounds, highlighting their usage in chiral phosphoric acid catalysts. These compounds are typically supplied in a white crystalline solid form and are soluble in various organic solvents (Hutchinson, 2013).

Antimicrobial Activity

Haranath et al. (2005) synthesized 4-a-Arylamino benzyl dinaphtho dioxaphosphepin oxides and tested them for antimicrobial activity. Their research contributes to the understanding of the potential biomedical applications of these compounds (Haranath, Anasuyamma, C. D. Reddy, & C. S. Reddy, 2005).

Chiral Bronsted Acid Catalyst

Another application involves its use as a chiral Bronsted acid catalyst in enantioselective addition reactions, as explored in studies by Gong (2009). This highlights the versatility of these compounds in catalysis (Gong, 2009).

NMR Spectral Studies

Raju et al. (1990) reported the NMR chemical shifts and coupling constants of similar compounds, providing essential insights into their structural and electronic properties (Raju, Naidu, John, & Reddy, 1990).

Asymmetric Hydroformylation

In catalysis, Nakano, Tanaka, and Nozaki (2006) investigated the asymmetric hydroformylation of vinylfurans using complexes derived from similar compounds, demonstrating their effectiveness in such reactions (Nakano, Tanaka, & Nozaki, 2006).

properties

IUPAC Name

13-hydroxy-10,16-dinaphthalen-2-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H25O4P/c41-45(42)43-39-35(31-19-17-25-9-1-3-11-27(25)21-31)23-29-13-5-7-15-33(29)37(39)38-34-16-8-6-14-30(34)24-36(40(38)44-45)32-20-18-26-10-2-4-12-28(26)22-32/h1-24H,(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLZSTKPUGDSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6C8=CC9=CC=CC=C9C=C8)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H25O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001114804
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-di-2-naphthalenyl-, 4-oxide, (11bS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001114804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(11bR)-4-Hydroxy-2,6-di-2-naphthalenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin

CAS RN

874948-60-4
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-di-2-naphthalenyl-, 4-oxide, (11bS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874948-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-di-2-naphthalenyl-, 4-oxide, (11bS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001114804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(11bR)-4-Hydroxy-2,6-di-2-naphthalenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
Reactant of Route 2
Reactant of Route 2
(11bR)-4-Hydroxy-2,6-di-2-naphthalenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
Reactant of Route 3
Reactant of Route 3
(11bR)-4-Hydroxy-2,6-di-2-naphthalenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
Reactant of Route 4
Reactant of Route 4
(11bR)-4-Hydroxy-2,6-di-2-naphthalenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
Reactant of Route 5
Reactant of Route 5
(11bR)-4-Hydroxy-2,6-di-2-naphthalenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
Reactant of Route 6
(11bR)-4-Hydroxy-2,6-di-2-naphthalenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin

Citations

For This Compound
1
Citations
C Bolm - scholar.archive.org
The work presented in this doctoral thesis was performed at the Institute of Organic Chemistry at RWTH Aachen University from February 2019 until August 2020 under the supervision …
Number of citations: 2 scholar.archive.org

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